molecular formula C11H14O B142835 1-Phenylpentan-2-one CAS No. 6683-92-7

1-Phenylpentan-2-one

Cat. No. B142835
CAS RN: 6683-92-7
M. Wt: 162.23 g/mol
InChI Key: NFKAWBGFIMBUMB-UHFFFAOYSA-N
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Description

1-Phenylpentan-2-one is a chemical compound that is structurally related to various substances with pharmacological and fragrance applications. Although the provided papers do not directly discuss 1-Phenylpentan-2-one, they do provide insights into similar compounds which can help infer some of its properties and potential uses.

Synthesis Analysis

The synthesis of related compounds, such as 2-aminopentanophenones, has been explored for the development of medications for cocaine abuse. These compounds, including the lead compound 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, have been synthesized and evaluated for their selective inhibition of dopamine and norepinephrine transporters . This suggests that the synthesis of 1-Phenylpentan-2-one could potentially follow similar pathways, focusing on the modulation of neurotransmitter reuptake mechanisms.

Molecular Structure Analysis

The molecular structure of 1-Phenylpentan-2-one can be inferred to be similar to that of other aryl alkyl alcohols, which consist of an aryl group attached to an alkyl chain with an alcohol functional group . The structure is likely to influence its physical properties and reactivity.

Chemical Reactions Analysis

The chemical reactions of 1-Phenylpentan-2-one can be hypothesized based on the reactions of structurally related compounds. For instance, the photolysis of azobis-3-phenyl-3-pentane in solid-state leads to the formation of 3-phenylpentane and 3-phenyl-2-pentene, indicating that radical disproportionation reactions may be relevant . Additionally, the synthesis of metal(II) complexes with Schiff base ligands derived from similar ketones suggests that 1-Phenylpentan-2-one could potentially form complexes with metals .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Phenylpentan-2-one can be deduced from related compounds. For example, the aryl alkyl alcohols have been reviewed for their toxicology and dermatology profiles, which include physical properties, acute toxicity, skin irritation, and genotoxicity data . These properties are crucial for assessing the safety of such compounds when used as fragrance ingredients. Furthermore, the crystal structures of anti-2,4-bis(X-phenyl)pentane-2,4-diols provide insights into the potential crystal lattice and hydrogen bonding patterns that could be expected for 1-Phenylpentan-2-one .

Scientific Research Applications

Synthesis and Characterization

1-Phenylpentan-2-one has been the subject of research primarily in the fields of organic synthesis and chemical characterization. Qing Zhang et al. (2010) reported the synthesis of 1-phenylpentane-1, 4-diones and (E)-5-hydroxy-5-phenylpent-3-en-2-ones through an organophosphine-catalyzed addition reaction, highlighting high selectivity and mild reaction conditions without the use of transition metals (Qing Zhang et al., 2010).

F. Westphal et al. (2012) focused on the mass spectrometric, nuclear magnetic resonance spectroscopic, and infrared spectroscopic data of designer drugs pentedrone and pentylone, derivatives of 1-phenylpentan-2-one, elucidating their structure and identifying isocathinone by-products (F. Westphal et al., 2012).

N. Kise (2004) investigated the electroreductive cyclization of 5-phenylpentan-2-one and confirmed high regio- and stereoselectivities in the intramolecular coupling of ketyl radicals generated by electron transfer to the ketone (N. Kise, 2004).

Chemical Properties and Reactions

Alexis Maldonado et al. (2011) conducted a study on the kinetics and mechanisms of the dehydrochlorination of derivatives of 1-phenylpentan-2-one, examining the potential energy surface and the rate-determining process in these reactions (Alexis Maldonado et al., 2011).

N. Asao et al. (2002) presented a study on the hydrosilylation of 2-methyl-1-phenyl-pentan-1-one, exploring the stereoselectivity of the reaction and suggesting the control of the reaction outcome by σ–π chelation (N. Asao et al., 2002).

Biological Interactions and Effects

S. Okuyama et al. (2004) investigated the effect of compounds like 1-phenyl-3-pentanol and 1-phenyl-3-pentanone, related to 1-phenylpentan-2-one, on dopamine release using rat striatal slices, indicating sensitivity and different releasing effects of these compounds on the striatum (S. Okuyama et al., 2004).

Safety And Hazards

When handling 1-Phenylpentan-2-one, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of a spill or leak, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of the spill/leak .

properties

IUPAC Name

1-phenylpentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-2-6-11(12)9-10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKAWBGFIMBUMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70216954
Record name 1-Phenyl-2-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70216954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylpentan-2-one

CAS RN

6683-92-7
Record name 1-Phenyl-2-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6683-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenyl-2-pentanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006683927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-2-pentanone
Source EPA DSSTox
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Record name 1-phenylpentan-2-one
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Record name 1-PHENYL-2-PENTANONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
78
Citations
F Westphal, T Junge, U Girreser, W Greibl… - Forensic science …, 2012 - Elsevier
… Their mass spectra are discussed and for one of them (1-methylamino-1-phenylpentan-2-one (isopentedrone)) a NMR assignment was possible in the existing mixture. …
Number of citations: 72 www.sciencedirect.com
M Shi, XY Tang, YH Yang - The Journal of Organic Chemistry, 2008 - ACS Publications
… 5-hydroxy-1-phenylpentan-2-one (intermediate A′… -1-phenylpentan-2-one in 95% yield (Scheme 6). The control experiment indicated that when using 5-hydroxy-1-phenylpentan-2-one …
Number of citations: 21 pubs.acs.org
H Kohls, M Anderson, J Dickerhoff… - Advanced Synthesis …, 2015 - Wiley Online Library
… Conversion could be confirmed by HPLC (HPLC Method 2), after standards for analytics [3, its regioisomer 4-hydroxy-1-phenylpentan-2-one (rac-6), the diol 1-phenylpentane-2,4-diol (7…
Number of citations: 30 onlinelibrary.wiley.com
CR Maheux, CR Copeland - Drug testing and analysis, 2012 - Wiley Online Library
… 1 and 2, we observed approximately 2–8% of an impurity, tentatively identified as 1-(methylamino)-1-phenylbutan-2-one (iso-buphedrone) and 1-(methylamino)-1-phenylpentan-2-one (…
IV Mikhura, AA Formanovskii, AS Shashkov - Russian journal of organic …, 2010 - Springer
… -2-one readily reacted with benzil, yielding substituted 4-hydroxycyclopent-2-en1-one, whereas the condensation of benzil with 1-phenylbutan-2-one or 1-phenylpentan-2-one was very …
Number of citations: 3 link.springer.com
EFSA Panel on Food Additives and Flavourings … - EFSA …, 2020 - Wiley Online Library
The EFSA Panel on Food Additives and Flavourings was requested to evaluate 35 flavouring substances attributed to the Flavouring Group Evaluation 69 ( FGE .69), using the …
Number of citations: 14 efsa.onlinelibrary.wiley.com
ASY Lee, SH Wang, YT Chang, SF Chu - Synlett, 2003 - thieme-connect.com
… When the reaction mixture of 1-phenylpent-4-en-2-one and BF 3 ·OEt 2 was stirred in CH 3 OH at room temperature for two hours, 4-methoxy-1-phenylpentan-2-one was produced as …
Number of citations: 15 www.thieme-connect.com
G Baccolini, G Bartoli, E Marotta… - Journal of the Chemical …, 1983 - pubs.rsc.org
… This was prepared in a similar manner from 1-phenylpentan-2-one phenylhydrazone (1 b) and PCl, in equimolar amounts at room temperature for ca. 1 h. Elution with light petroleum-…
Number of citations: 16 pubs.rsc.org
BH Freeman, JMF Gagan, D Lloyd - Tetrahedron, 1973 - Elsevier
… Phenylacetone also condenses readily with benzil to give a cyclopentenolone 9 but when 1phenylbutan-2-one or 1-phenylpentan-2-one were used, a cyclopentenolone was not …
Number of citations: 15 www.sciencedirect.com
Z Guan, H Wang, Y Huang, Y Wang, S Wang… - Organic letters, 2019 - ACS Publications
… It is worth mentioning that 2-benzyl-1-phenylbut-3-en-2-ol, an α,α-dialkyl allylic alcohol, was amenable to migrate to prepare 3-benzyl-5,5,5-trifluoro-1-phenylpentan-2-one in 55% yield (…
Number of citations: 73 pubs.acs.org

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